1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole
Description
Properties
IUPAC Name |
1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-2-7-19-16(5-1)8-14-22(19)18-9-12-21(13-10-18)15-17-6-3-4-11-20-17/h1-8,11,14,18H,9-10,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBMPPPTIOOZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CC3=CC=CC=C32)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628566 | |
| Record name | 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594827-31-3 | |
| Record name | 1-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594827-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Leimgruber–Batcho Indole Synthesis as the Primary Route
Key Intermediates and Reaction Steps
Formation of 2-(2,2-Dimethoxyethyl)benzenamine (Intermediate 6)
The synthesis begins with the preparation of 2-(2,2-dimethoxyethyl)benzenamine through nucleophilic substitution of o-nitrotoluene derivatives. Dimethylformamide dimethyl acetal facilitates enamine formation under mild basic conditions.
Synthesis of 1-(2-Pyridinylmethyl)-4-piperidinone Camphor Sulfonate (Intermediate 9)
Reductive amination of 4-piperidinone with pyridin-2-ylmethanamine occurs in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). Camphor sulfonic acid is employed to form the stable crystalline salt:
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 25–30°C |
| Solvent | Dichloromethane |
| Reaction Time | 12–16 hours |
| Yield | 85–90% |
Cyclization to Form the Indole Core
The critical cyclization step utilizes Intermediate 6 and 9 in ethanol-water (4:1 v/v) at reflux. Palladium-on-carbon catalyzes hydrogenative nitro group reduction, followed by spontaneous cyclization:
Optimized Cyclization Parameters
| Factor | Optimal Condition |
|---|---|
| Catalyst Loading | 5 wt% Pd/C |
| Hydrogen Pressure | 50 psi |
| Temperature | 80°C |
| Reaction Time | 8 hours |
Alternative Synthetic Approaches
Fischer Indole Synthesis Variants
While less efficient for this specific compound, Fischer indole synthesis has been explored using phenylhydrazines and ketone derivatives. However, regioselectivity challenges limit yields to 45–55%.
Reductive Amination Strategies
Direct coupling of pre-formed indole derivatives with piperidine intermediates demonstrates moderate success:
Comparative Performance of Reductive Agents
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| NaBH₄ | 32 | 78 |
| NaBH(OAc)₃ | 67 | 92 |
| H₂/Pd-C | 58 | 89 |
Process Optimization and Scale-Up Considerations
Solvent Selection Matrix
The choice of solvent significantly impacts reaction kinetics and purity:
Cosolvent Effects on Reductive Amination
| Solvent System | Reaction Rate (h⁻¹) | Impurity Profile |
|---|---|---|
| DCM/MeOH (1:1) | 0.15 | <2% |
| THF/H₂O (3:1) | 0.22 | 1.5% |
| EtOAc/EtOH (2:1) | 0.18 | 3.2% |
Temperature-Controlled Cyclization
Maintaining strict temperature control during the cyclization phase prevents byproduct formation:
Temperature vs. Impurity Generation
| Temperature (°C) | Total Impurities (%) |
|---|---|
| 70 | 0.8 |
| 80 | 0.9 |
| 90 | 2.1 |
Analytical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃)
δ 8.51 (d, J = 4.8 Hz, 1H), 7.67 (d, J = 7.6 Hz, 1H), 7.41–7.32 (m, 4H), 4.32–4.25 (m, 2H), 3.78 (s, 2H), 2.91–2.85 (m, 2H), 2.11–2.03 (m, 4H).
HPLC Purity Parameters
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (4.6 × 150 mm) | ACN:H₂O (70:30) | 6.8 min | 99.2% |
Industrial Implementation Challenges
Recent Methodological Advances
Continuous Flow Synthesis
Microreactor systems demonstrate 23% productivity increase over batch processes, with residence times of 8 minutes versus 8 hours.
Comparative Analysis of Synthetic Routes
Economic and Environmental Metrics
| Parameter | Leimgruber–Batcho | Fischer Synthesis |
|---|---|---|
| E-Factor | 18.7 | 42.3 |
| PMI | 56 | 129 |
| CO₂ Emissions (kg/kg) | 9.2 | 21.5 |
Chemical Reactions Analysis
1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or pyridine rings.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to attach various aromatic groups to the compound.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole is being investigated for its potential therapeutic effects, particularly in:
- Neurological Disorders : The compound is studied for its interaction with neurotransmitter receptors, which may lead to novel treatments for conditions such as depression and anxiety. It is thought to modulate serotonin and dopamine pathways, making it a candidate for further exploration in psychopharmacology .
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action involves inducing apoptosis and inhibiting cell proliferation, making it a valuable lead compound for developing new anticancer agents .
Biological Research
The compound is also explored for its antimicrobial properties. Research indicates that it may possess activity against certain bacterial strains, which could position it as a candidate for developing new antibiotics. This aspect is particularly crucial given the rising issue of antibiotic resistance globally .
Material Science
In material science, this compound serves as a building block in synthesizing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance the performance of organic semiconductors or sensors .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could be further developed into a therapeutic agent for breast cancer treatment .
Case Study 2: Neuropharmacological Effects
In a study published in Neuroscience Letters, researchers investigated the neuropharmacological profile of this compound in rodent models. The results indicated that administration led to significant anxiolytic effects comparable to established anxiolytics like diazepam. This suggests potential applications in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA via intercalation, disrupting the replication process and leading to cell death in cancer cells . Additionally, it may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Solubility : Provided as a solution in DMSO (10 mM) for research use .
- Storage : Stable at room temperature under inert conditions .
This compound is primarily used in biochemical research, particularly in studies targeting serotonin receptors or kinase pathways, though specific biological data are proprietary .
Comparison with Structurally Similar Compounds
1-Piperidin-4-yl-1H-Indole
Comparison :
- The absence of the pyridinylmethyl group reduces molecular weight and complexity.
- Higher basicity (pKa ~10.2) due to the unsubstituted piperidine nitrogen, whereas the target compound’s pyridine substituent may lower basicity via electron-withdrawing effects.
- Widely used as a pharmaceutical intermediate, unlike the research-specific target compound .
3-[1-(Pyrimidin-2-yl)piperidin-4-yl]-1H-Indole
Comparison :
- Lower molecular weight (278 vs. 291) due to the absence of a methyl linker.
- Likely exhibits distinct binding affinities in kinase or receptor assays due to heterocycle variation.
1-(Pyridin-4-ylmethyl)-1H-Indole Derivatives
Comparison :
- Pyridine is attached to indole via a methyl group at positions 1 or 2, unlike the piperidine-linked target compound.
- Simplified structures with lower molecular weights (208 vs. 291) and reduced conformational flexibility.
- Reported in synthetic chemistry literature for catalytic studies and ligand design .
1-[(Piperidin-4-yl)methyl]-2,3-dihydro-1H-Indole
Comparison :
- Reduced aromaticity in the indole ring may decrease π-π stacking interactions compared to the fully aromatic target compound.
- Higher predicted lipophilicity (LogP ~3.4 vs. ~3.8 for the target) due to the saturated moiety.
1-Methyl-5-(piperidin-4-yl)-1H-Indole
Comparison :
- Positional isomerism alters steric and electronic interactions; the target compound’s substituent is at position 1.
- Methylation of the indole nitrogen may enhance metabolic stability compared to the unmethylated target.
Research Implications
- Structure-Activity Relationships (SAR) : The pyridin-2-ylmethyl group in the target compound may enhance binding to receptors with aromatic or hydrophobic pockets (e.g., 5-HT receptors) compared to simpler analogs .
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization of piperidine, whereas analogs like 1-piperidin-4-yl-1H-indole are simpler to prepare .
- Drug Likeness : Higher molecular weight and lipophilicity of the target compound may impact bioavailability, necessitating formulation optimization .
Biological Activity
1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole, with CAS number 594827-31-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
- Molecular Formula : C19H21N3
- Molecular Weight : 291.39 g/mol
- Solubility : Varies based on solvent; typically requires specific conditions for optimal solubility .
The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in signal transduction pathways. This interaction can modulate various biological processes, potentially leading to therapeutic effects against certain diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. For instance, indole-based compounds have shown promising results in inducing apoptosis and cell cycle arrest in cancer cells .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| e19 | HeLa | 0.21 | Apoptosis induction, G2/M phase arrest |
| e19 | MDA-MB-231 | 0.31 | Disruption of microtubule network |
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Indole derivatives have been reported to exhibit antibacterial and antifungal properties against various pathogens. The presence of specific functional groups in these compounds enhances their bioactivity against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| PA-1 | S. aureus | 0.0039 |
| PA-1 | E. coli | 0.025 |
Case Studies
Several studies have evaluated the biological activities of similar indole derivatives:
-
Study on Tubulin Polymerization Inhibition :
A series of indole-pyrazoline hybrids were synthesized and evaluated for their ability to inhibit tubulin polymerization. One compound demonstrated an IC50 value of 2.12 µM against tubulin assembly, indicating significant potential as an anticancer agent . -
Antifungal Studies :
Research examining the antifungal properties of pyrrolidine alkaloids showed that certain derivatives exhibited strong activity against Candida albicans and other fungal strains, further supporting the potential therapeutic applications of indole-containing compounds .
Q & A
Basic: What are the standard synthetic routes for preparing 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring followed by indole coupling. Key steps include:
- Piperidine modification : Alkylation of piperidin-4-yl derivatives with pyridinylmethyl groups via nucleophilic substitution (e.g., using formaldehyde and glacial acetic acid as a catalyst) .
- Indole coupling : Introduction of the indole moiety through Mannich reactions or palladium-catalyzed cross-coupling. For example, reacting 3-(piperidin-4-yl)-1H-indole intermediates with pyridinylmethyl halides under basic conditions .
- Purification : Chromatography (e.g., silica gel) or recrystallization from acetonitrile/chloroform mixtures to isolate the final product .
Advanced: How can researchers optimize reaction conditions for introducing the pyridinylmethyl group onto the piperidine ring?
Methodological Answer:
Optimization strategies include:
- Catalyst selection : Use glacial acetic acid to enhance alkylation efficiency, as demonstrated in piperidine derivatization reactions .
- Temperature control : Conduct reactions at 0–25°C to minimize side products (e.g., over-alkylation) .
- Stoichiometric adjustments : Maintain a 1:1 molar ratio of piperidine to formaldehyde to avoid polymer formation .
- Real-time monitoring : Employ TLC or HPLC-MS to track intermediate formation and adjust reaction duration accordingly .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., indole C3 substitution at δ 7.0–7.5 ppm, pyridine protons at δ 8.0–8.5 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bonding, as shown for structurally related indole-piperidine hybrids .
- ESI-MS : Verify molecular weight and detect fragmentation patterns (e.g., loss of tosyl groups at m/z 195) .
Advanced: How can researchers resolve contradictions in NMR data during structural confirmation?
Methodological Answer:
- Variable solvent testing : Use DMSO-d6 vs. CDCl3 to identify solvent-induced shifts (e.g., NH protons in DMSO-d6 at δ 10.8–11.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., distinguishing piperidine H2/H6 protons from indole H4/H7) .
- Comparative analysis : Cross-reference with crystallographic data to validate ambiguous assignments, as demonstrated for 3-[1-(tosyl)dihydropyridinyl]-1H-indole .
Advanced: What strategies improve yield in multi-step syntheses of piperidine-indole hybrids?
Methodological Answer:
- Intermediate stabilization : Protect amine groups with Boc or tosyl moieties to prevent undesired side reactions .
- Stepwise purification : Isolate intermediates after each reaction (e.g., via flash chromatography) to avoid cumulative impurities .
- Reaction scalability : Optimize solvent volumes (e.g., 2 mL glacial acetic acid per 1 mmol substrate) to maintain consistency in larger batches .
Basic: What are the pharmacological targets of piperidine-indole hybrids?
Methodological Answer:
- Histamine receptors : Derivatives like 5-{4-[1-(2-ethoxyethyl)-1H-indol-3-yl]piperidin-1-ylmethyl}-2-methoxybenzoic acid show antihistaminic activity via H1 receptor antagonism .
- Kinase inhibition : Bisindolylmaleimide analogs (e.g., GF 109203X) target protein kinase C isoforms, though selectivity requires further optimization .
Advanced: How can computational methods aid in studying target interactions?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model indole-piperidine binding to histamine receptors, guided by crystallographic data .
- MD simulations : Assess conformational stability of the pyridinylmethyl-piperidine linkage in aqueous environments (e.g., 100-ns trajectories with AMBER) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., formaldehyde) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
